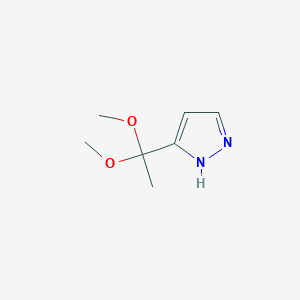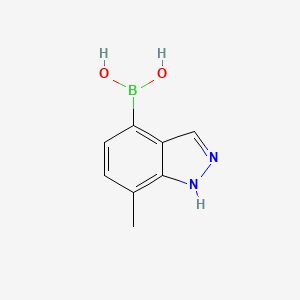
(4-((4H-1,2,4-三唑-4-基)氨基甲酰基)苯基)硼酸盐酸盐
描述
The compound seems to be related to a class of compounds known as 1,2,4-triazoles . These compounds have been used in the synthesis of various coordination polymers . They have also been evaluated for their biological activities, including their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with varied metal salts under solvothermal conditions . The structures of the resulting compounds are typically determined by single X-ray crystal diffraction and further characterized by elemental analysis, IR, TGA, and PXRD .
Chemical Reactions Analysis
These compounds have been used in the synthesis of coordination polymers . Coordination polymers are a class of compounds with metal centers and organic ligands, which have been investigated for various applications .
科学研究应用
抗癌剂
1,2,4-三唑衍生物,包括该化合物,已显示出作为抗癌剂的有希望的结果 . 例如,某些 1,2,4-三唑衍生物对各种人类癌细胞系表现出细胞毒活性 . 这些化合物有可能被开发成有效的癌症治疗药物 .
抗肿瘤活性
除了它们的抗癌特性之外,1,2,4-三唑衍生物还与抗肿瘤活性有关 . 这表明它们可以用于开发治疗肿瘤的新药 .
抗菌和抗真菌剂
已发现 1,2,4-三唑衍生物具有抗菌和抗真菌特性 . 这意味着它们有可能被用于开发新型抗生素和抗真菌药物 .
抗炎和止痛剂
一些 1,2,4-三唑衍生物已表现出抗炎和止痛作用 . 这表明它们可以用于开发治疗炎症和疼痛的新药 .
抗惊厥剂
1,2,4-三唑衍生物还与抗惊厥活性有关 . 这意味着它们有可能被用于开发治疗癫痫发作的新药 .
抗病毒剂
1,2,4-三唑衍生物已显示出抗病毒特性 . 这表明它们可以用于开发新型抗病毒药物 .
抗利什曼原虫剂
一些 1,2,4-三唑衍生物已表现出抗利什曼原虫作用 . 这意味着它们有可能被用于开发治疗利什曼病的新药 .
钾通道激活剂
作用机制
The mechanism of action of (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride is not well understood. However, it is believed that the boron atom in the molecule is responsible for its ability to interact with and bind to certain proteins and enzymes. This binding can lead to changes in the activity of the proteins or enzymes, and can affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride are not well understood. However, it has been suggested that the molecule may have some effect on the activity of certain enzymes and proteins. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions.
实验室实验的优点和局限性
The advantages of using (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride in laboratory experiments include its high solubility in water, ethanol, and methanol, its low volatility, and its stability in a wide range of pH values. Additionally, it is relatively easy to synthesize and can be used as a reagent in the synthesis of various compounds.
The main limitation of using (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride in laboratory experiments is its lack of specificity. The molecule is not very selective and can interact with and bind to a wide range of proteins and enzymes. Additionally, its mechanism of action is not well understood, so it is difficult to predict the effects it may have on the activity of certain proteins and enzymes.
未来方向
For the use of ((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride include further research into its mechanism of action and its potential applications in the synthesis of various compounds. Additionally, further research could be done to explore its potential use as a ligand in coordination chemistry and its potential use in the study of enzyme kinetics and protein-ligand interactions. Finally, further research could be done to explore its potential therapeutic applications, such as its potential use as a drug or therapeutic agent.
属性
IUPAC Name |
[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN4O3.ClH/c15-9(13-14-5-11-12-6-14)7-1-3-8(4-2-7)10(16)17;/h1-6,16-17H,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWODWOBVITHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NN2C=NN=C2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657277 | |
| Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-29-5 | |
| Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)

![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)


![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)




